molecular formula C26H20N4O2 B2917302 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021074-46-3

1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No. B2917302
CAS RN: 1021074-46-3
M. Wt: 420.472
InChI Key: ZAHVLUQUKIHSPC-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Antimicrobial Activity

A significant application of 1-(indolin-1-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone and its derivatives is in the field of antimicrobial activity. Research indicates that these compounds show potential as antibacterial and antifungal agents. For instance, a study synthesized various indole-based 1,3,4-oxadiazoles and found them effective against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Nagarapu & Pingili, 2014). Another research synthesized novel 1H-indole derivatives demonstrating significant antimicrobial activity (Letters in Applied NanoBioScience, 2020).

Anti-Inflammatory Activity

This compound and its derivatives are also explored for their anti-inflammatory properties. Studies have synthesized various derivatives and tested them for anti-inflammatory activity. One such study synthesized chalcone derivatives and evaluated their anti-inflammatory activity in animal models (Rehman, Saini, & Kumar, 2022). Another research synthesized novel 1,3,4-oxadiazole derivatives and found them to exhibit significant anti-inflammatory activity (Chaurasia et al., 2023).

Anticancer Activity

Research into the anticancer potential of these compounds is another significant application. Studies indicate that derivatives of this compound exhibit anticancer activity against various cancer cell lines. For example, a study synthesized indolyl-1,3,4-oxadiazole derivatives and evaluated their efficacy against cancer cell lines, finding promising results (Gudipati, Anreddy, & Manda., 2011).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c31-24(30-15-14-18-8-4-6-12-22(18)30)17-29-16-21(20-11-5-7-13-23(20)29)26-28-27-25(32-26)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVLUQUKIHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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